molecular formula C20H25N5O3S B10950188 N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide

Cat. No.: B10950188
M. Wt: 415.5 g/mol
InChI Key: ZUNDGMDFOWQNPC-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide is a complex organic compound that features a unique combination of adamantyl, thiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-thiazole intermediate, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include thionyl chloride, adamantane, and various pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide involves interactions with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the binding affinity to target proteins or enzymes. The thiazole and pyrazole moieties contribute to the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide stands out due to its combination of adamantyl, thiazole, and pyrazole groups, which confer unique steric and electronic properties.

Properties

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C20H25N5O3S/c1-11-16(25(27)28)9-24(23-11)12(2)18(26)22-19-21-17(10-29-19)20-6-13-3-14(7-20)5-15(4-13)8-20/h9-10,12-15H,3-8H2,1-2H3,(H,21,22,26)

InChI Key

ZUNDGMDFOWQNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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